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Compound of Interest
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Cat. No.: B12368276 Get Quote

In the landscape of TRPM7 inhibitors, VPC01091.4 emerges as a highly potent and selective

compound, offering significant advantages for researchers in immunology, neuroscience, and

drug development. This guide provides a detailed comparison of VPC01091.4 with other

commonly used TRPM7 inhibitors, supported by experimental data, to highlight its superior

pharmacological profile for in vivo and ex vivo studies.

Key Advantages of VPC01091.4
The primary advantage of VPC01091.4 lies in its enhanced selectivity for the TRPM7 channel

over sphingosine-1-phosphate (S1P) receptors.[1][2][3] This specificity circumvents the

significant side effect of lymphopenia—a reduction in the number of lymphocytes in the blood—

commonly observed with the widely used TRPM7 inhibitor, FTY720 (fingolimod).[1][3] FTY720,

a prodrug, is phosphorylated in vivo to FTY720-phosphate, a potent agonist of S1P receptors,

leading to the sequestration of lymphocytes in lymph nodes.[4][5][6] As a non-phosphorylatable

analog of FTY720, VPC01091.4 does not interact with S1P receptors, thus providing a cleaner

tool for investigating the specific roles of TRPM7 in physiological and pathological processes.

[1][3]

Furthermore, VPC01091.4 demonstrates excellent in vivo tolerability and efficacy.[1][4][5]

Studies in a mouse model of endotoxemia have shown that VPC01091.4 effectively reduces

both systemic inflammation and neuroinflammation without causing the lymphopenia

associated with FTY720.[1] The compound also shows significant accumulation in the brain

and lungs, making it a valuable tool for studying the role of TRPM7 in these organs.[1][6]
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Comparative Efficacy of TRPM7 Inhibitors
The inhibitory potency of VPC01091.4 against the TRPM7 channel has been quantified and

compared with other inhibitors using whole-cell patch-clamp electrophysiology.

Inhibitor IC50 (µM) Key Characteristics

VPC01091.4 0.665

Potent inhibitor, selective for

TRPM7 over S1P receptors,

no in vivo lymphopenia.[1][3][7]

FTY720 (unphosphorylated) 0.7

Potent TRPM7 inhibitor, but its

phosphorylated metabolite is a

potent S1P receptor agonist,

causing lymphopenia.[8]

AAL-149 1.081

Another non-phosphorylatable

FTY720 analog that inhibits

TRPM7 without S1P receptor

activity.[1][7]

NS8593 1.6

Potent TRPM7 inhibitor, but

also acts on SK-family

potassium channels, limiting its

in vivo use due to potential

cardiac side effects.[8][9]

L-threo-sphingosine 3.379

Less potent TRPM7 inhibitor

compared to VPC01091.4.[1]

[7]

Waixenicin A 7 (in Mg2+-free conditions)

Natural compound with

reported high potency, but its

IC50 is significantly higher

under optimal recording

conditions for TRPM7 currents.

[9]
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The superior profile of VPC01091.4 is supported by robust experimental evidence. Below are

summaries of key experiments and their methodologies.

TRPM7 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of VPC01091.4 and

other inhibitors on TRPM7 channel activity.

Methodology:

Cell Line: HEK 293T cells overexpressing mouse TRPM7.

Technique: Whole-cell patch-clamp electrophysiology.

Procedure: TRPM7 currents (IM7) were elicited by a pipette solution containing divalent

chelators to deplete intracellular free Mg2+, a known inhibitor of the channel. The cells were

then perfused with varying concentrations of the test compounds. The peak outward current

at +100 mV was measured to determine the extent of inhibition.

Data Analysis: Dose-response curves were generated by plotting the percentage of current

inhibition against the logarithm of the inhibitor concentration. The IC50 value was calculated

using a non-linear regression model.[3][7]

In Vivo Anti-Inflammatory Efficacy
Objective: To assess the ability of VPC01091.4 to mitigate systemic inflammation in a

preclinical model.

Methodology:

Animal Model: Mouse model of endotoxemia induced by lipopolysaccharide (LPS) injection.

Treatment: Mice were treated with VPC01091.4 or a vehicle control.

Outcome Measures: Systemic inflammation was assessed by measuring the levels of pro-

inflammatory cytokines (e.g., IL-1β, TNFα) in the plasma. Neuroinflammation was evaluated

by analyzing inflammatory markers in the brain tissue. Blood lymphocyte counts were also

monitored to assess for lymphopenia.[1]
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Ex Vivo Anti-Inflammatory Effects on Macrophages
Objective: To determine the direct effect of VPC01091.4 on inflammatory responses in

macrophages.

Methodology:

Cells: Bone marrow-derived macrophages (BMDMs), RAW 264.7 macrophage cell line,

alveolar macrophages, and BV-2 microglia.[1]

Stimulation: Cells were pre-treated with VPC01091.4 or other inhibitors, followed by

stimulation with LPS to induce an inflammatory response.

Analysis: The expression of inflammatory cytokine genes (e.g., Il1b, Tnf, Ccl4) was

quantified using quantitative real-time PCR (qRT-PCR).[1]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following

diagrams are provided.
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Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of

VPC01091.4 on the TRPM7 channel.
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Caption: Experimental workflow for determining the IC50 of VPC01091.4 using patch-clamp

electrophysiology.
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Caption: Workflow for assessing the anti-inflammatory effect of VPC01091.4 on LPS-stimulated

macrophages.
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VPC01091.4 stands out as a superior TRPM7 inhibitor for preclinical research due to its high

potency and, most importantly, its selectivity over S1P receptors. This key feature eliminates

the confounding variable of lymphopenia, allowing for a more precise investigation of TRPM7's

role in various biological systems. Its demonstrated in vivo efficacy and favorable tissue

distribution further solidify its position as an invaluable tool for researchers aiming to

pharmacologically target the TRPM7 channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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